1-[4-(Hydroxymethyl)phenoxy]propan-2-one
Description
1-[4-(Hydroxymethyl)phenoxy]propan-2-one (C₁₀H₁₂O₃) is a ketone derivative featuring a phenoxy group substituted with a hydroxymethyl moiety at the para position. Its synthesis involves the selective reduction of a ketoaldehyde precursor using NaBH₄-Na₂CO₃-H₂O at room temperature, yielding the compound as an oil . Key spectral characteristics include:
Properties
CAS No. |
321920-84-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
KAZRLSGLGCNHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
Backbone and Functional Group Modifications
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one : Incorporates a hydrazinylidene group and chlorine, enabling diverse reactivity (e.g., nucleophilic substitution). X-ray data (R = 0.038) confirm planar geometry .
- 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one : Polyhydroxy structure enhances solubility but may reduce stability due to oxidative sensitivity .
Stability and Reactivity
- Base sensitivity: 1,3-Dichloropropan-2-one (precursor to 1-[4-(Hydroxymethyl)phenoxy]propan-2-one) polymerizes under basic conditions, necessitating mild reductants like NaBH₄ for stable synthesis .
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